Cas no 62985-34-6 (2-(3-Fluorophenyl)succinic acid)
2-(3-Fluorophenyl)succinic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Fluorophenyl)succinic acid
- 2-(3-fluorophenyl)butanedioic acid
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- Inchi: 1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
- InChI Key: FCGFKFCICBDDMH-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(C(=O)O)CC(=O)O
2-(3-Fluorophenyl)succinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590418-10mg |
2-(3-fluorophenyl)succinic Acid |
62985-34-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590418-50mg |
2-(3-fluorophenyl)succinic Acid |
62985-34-6 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | F590418-100mg |
2-(3-fluorophenyl)succinic Acid |
62985-34-6 | 100mg |
$ 210.00 | 2022-06-05 | ||
| A2B Chem LLC | AG94158-50mg |
2-(3-Fluorophenyl)succinic acid |
62985-34-6 | 95% | 50mg |
$280.00 | 2024-04-19 | |
| A2B Chem LLC | AG94158-250mg |
2-(3-Fluorophenyl)succinic acid |
62985-34-6 | 95% | 250mg |
$360.00 | 2024-04-19 | |
| A2B Chem LLC | AG94158-1g |
2-(3-Fluorophenyl)succinic acid |
62985-34-6 | 95% | 1g |
$613.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739486-1g |
2-(3-Fluorophenyl)succinic acid |
62985-34-6 | 98% | 1g |
¥1688.00 | 2024-05-06 | |
| Crysdot LLC | CD12050464-1g |
2-(3-Fluorophenyl)succinic acid |
62985-34-6 | 97% | 1g |
$411 | 2024-07-24 | |
| Crysdot LLC | CD12050464-5g |
2-(3-Fluorophenyl)succinic acid |
62985-34-6 | 97% | 5g |
$1017 | 2024-07-24 | |
| Crysdot LLC | CD12050464-10g |
2-(3-Fluorophenyl)succinic acid |
62985-34-6 | 97% | 10g |
$1439 | 2024-07-24 |
2-(3-Fluorophenyl)succinic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-(3-Fluorophenyl)succinic acid
Comprehensive Overview of 2-(3-Fluorophenyl)succinic acid (CAS No. 62985-34-6): Properties, Applications, and Industry Insights
2-(3-Fluorophenyl)succinic acid (CAS No. 62985-34-6) is a fluorinated derivative of succinic acid, a compound of significant interest in pharmaceutical and chemical research. This organic acid features a fluorophenyl group attached to the succinic acid backbone, enhancing its reactivity and utility in synthetic applications. With the growing demand for fluorinated compounds in drug discovery and material science, this molecule has garnered attention for its unique physicochemical properties and versatility.
The molecular structure of 2-(3-Fluorophenyl)succinic acid includes a carboxyl group at each end of a four-carbon chain, with a 3-fluorophenyl substituent at the second carbon. This arrangement contributes to its polarity and water solubility, making it suitable for aqueous-phase reactions. Researchers often explore its role as a building block in the synthesis of more complex molecules, particularly in the development of bioactive compounds and specialty chemicals.
In recent years, the pharmaceutical industry has shown increased interest in fluorinated intermediates like 2-(3-Fluorophenyl)succinic acid due to their ability to improve drug metabolic stability and binding affinity. Fluorine's electronegativity often enhances the bioavailability of therapeutic agents, a topic frequently searched in AI-driven drug design platforms. This compound's potential as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) or enzyme inhibitors aligns with trends in personalized medicine and targeted therapies.
From a synthetic chemistry perspective, CAS No. 62985-34-6 serves as a valuable substrate for asymmetric catalysis and chiral resolution processes. Its two carboxylic acid groups enable diverse derivatization pathways, including esterification, amidation, and condensation reactions. Laboratories focusing on green chemistry principles have investigated its use in solvent-free reactions or biocatalytic transformations, addressing the industry's shift toward sustainable synthesis methods.
The analytical characterization of 2-(3-Fluorophenyl)succinic acid typically involves techniques such as NMR spectroscopy (notably 19F-NMR for fluorine detection), HPLC purity analysis, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for contract manufacturing organizations (CMOs) supplying the compound to research institutions. Quality control protocols often include testing for residual solvents and heavy metal content, reflecting stringent regulatory standards in pharmaceutical intermediates production.
Emerging applications in material science have expanded the relevance of 62985-34-6. Its incorporation into polymeric materials can influence thermal stability and dielectric properties, making it potentially useful for electronic coatings or adhesive formulations. The compound's aromatic fluorination pattern may contribute to UV resistance in specialty plastics, a feature explored in high-performance material development.
Market intelligence indicates rising searches for "fluorophenyl derivatives suppliers" and "succinic acid analogs for research," reflecting demand across academic and industrial sectors. Suppliers often highlight technical specifications such as ≥98% purity, storage conditions (typically room temperature), and packaging options (from gram-scale to bulk quantities) to meet diverse customer needs. The compound's safety profile and handling guidelines are frequently documented in material safety data sheets (MSDS), ensuring compliance with laboratory safety standards.
Future research directions may explore 2-(3-Fluorophenyl)succinic acid's role in prodrug development or as a ligand in coordination chemistry. Its structural features could inspire novel metal-organic frameworks (MOFs) for gas storage or catalysis. As computational chemistry tools advance, predictive models may better elucidate its structure-activity relationships, accelerating its adoption in rational drug design pipelines.
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